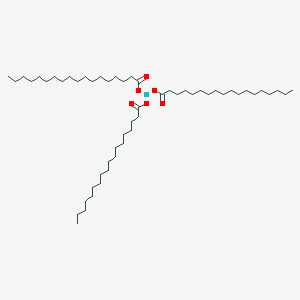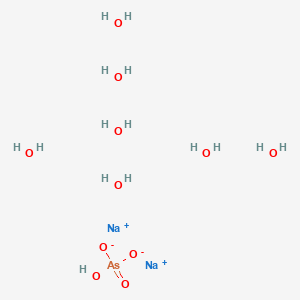
Cloruro de 3,5-difluorobenzoílo
Descripción general
Descripción
3,5-Difluorobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, it is structurally related to the compounds mentioned in the papers, such as 3,5-dinitrobenzoyl chloride (DNBZ-Cl) and various fluorinated benzoic acid derivatives . These compounds are typically used in organic
Aplicaciones Científicas De Investigación
Intermedio farmacéutico
El cloruro de 3,5-difluorobenzoílo se utiliza como intermedio en la industria farmacéutica . Juega un papel crucial en la síntesis de diversos compuestos farmacéuticos debido a su reactividad y la presencia de átomos de flúor, que pueden mejorar la actividad biológica de muchos fármacos.
Intermedio orgánico
Además de su función en los productos farmacéuticos, el this compound también se utiliza como intermedio orgánico . Puede participar en diversas reacciones orgánicas, contribuyendo a la síntesis de una amplia gama de compuestos orgánicos.
Síntesis química
El this compound se utiliza en la síntesis química . Su reactividad con diversos nucleófilos, junto con las propiedades únicas de los átomos de flúor, lo convierten en un reactivo valioso en la química sintética.
Síntesis del potenciador de AMPA LY450108
El this compound se ha utilizado en la síntesis del potenciador de AMPA (ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico) LY450108 . Este compuesto es de interés en la investigación de neurociencias, ya que los receptores AMPA están involucrados en la transmisión sináptica rápida en el sistema nervioso central.
Inhibidores de la proteína del huso de la kinesina (KSP)
Aunque no se menciona directamente para el this compound, un compuesto similar, el cloruro de 2,5-difluorobenzoílo, se ha utilizado en la síntesis de inhibidores de la proteína del huso de la kinesina (KSP) espiro-fusionados con tiadiazolina . Dada la similitud estructural, es plausible que el this compound pueda utilizarse en un contexto similar.
Actividad antitumoral
De nuevo, trazando un paralelismo con el cloruro de 2,5-difluorobenzoílo, los compuestos de tiadiazolina espiro-fusionados sintetizados han mostrado actividad antitumoral . Esto sugiere aplicaciones potenciales del this compound en la investigación del cáncer.
Safety and Hazards
3,5-Difluorobenzoyl chloride is combustible and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Mecanismo De Acción
Mode of Action
3,5-Difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions. The chlorine atom is a good leaving group, which makes the carbonyl carbon susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved .
Result of Action
It’s known that it was used in the synthesis of ampa (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiator ly450108 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluorobenzoyl chloride. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s also advised to keep it away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
3,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZWEOORLJBPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156223 | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129714-97-2 | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129714972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,5-Difluorobenzoyl chloride in the synthesis of LY450108?
A1: 3,5-Difluorobenzoyl chloride serves as an acylating agent in the final step of the LY450108 synthesis described in the research paper []. The amine group, generated from a multi-step process starting with p-nitrophenylacetic acid, reacts with 3,5-Difluorobenzoyl chloride to form the final amide bond present in the LY450108 structure. This acylation step is crucial for introducing the 3,5-difluorobenzoyl moiety, which likely contributes to the overall activity and properties of LY450108.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)





![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)





